

"Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3" spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3

Cat. No.: B1147570

[Get Quote](#)

An In-depth Technical Guide on the Spectral Data of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3**, a critical internal standard used in quantitative analytical studies.^[1] Due to its isotopic labeling, this compound is particularly valuable for mass spectrometry-based quantification of crotonaldehyde, a reactive aldehyde. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and analysis.

Data Presentation

The following tables summarize the anticipated quantitative spectral data for **Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3**. This data is compiled from typical values for 2,4-dinitrophenylhydrazone derivatives and theoretical predictions for the deuterated compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.79	s	-	H-3'
~8.45	d	~2.5	H-5'
~8.20	d	~9.5	H-6'
~7.65	d	~9.0	=CH-N
~6.90-7.10	m	-	CH=CH
~6.20-6.40	m	-	CH=CH
~2.05	d	~6.5	CH ₃

Note: The aromatic protons on the dinitrophenyl ring are deuterated (d3), leading to their absence in the ¹H NMR spectrum. The assignments are for the remaining protons of the crotonaldehyde moiety and the NH proton.

Infrared (IR) Spectroscopy

Sample State: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H Stretch
~3100	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1620	Strong	C=N Stretch
~1590	Strong	C=C Stretch (Aromatic & Alkene)
~1515	Strong	Asymmetric NO ₂ Stretch
~1330	Strong	Symmetric NO ₂ Stretch
~1130	Medium	C-N Stretch
~970	Strong	Trans C-H bend (alkene)

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

m/z	Relative Intensity (%)	Assignment
252.08	100	[M-H] ⁻
185.04	40	[M-H-NO ₂ -D] ⁻
165.04	25	[Fragment]

Note: The molecular weight of **Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3** is approximately 253.23 g/mol .[2] The mass spectrum of the non-deuterated analog shows a strong molecular ion peak.[3] In negative ion mode, the deprotonated molecule [M-H]⁻ is often the base peak.[4] For unsaturated aldehydes like crotonaldehyde-DNPH, a characteristic neutral loss of HNO₂ is observed in APCI(-) mode.[5]

Experimental Protocols

Synthesis of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3

This protocol is adapted from standard procedures for the synthesis of 2,4-dinitrophenylhydrazones.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Crotonaldehyde
- 2,4-Dinitrophenylhydrazine-d3
- Ethanol
- Concentrated Sulfuric Acid or Phosphoric Acid[\[9\]](#)
- Beakers and flasks
- Stirring apparatus
- Filtration apparatus (Büchner funnel)
- Recrystallization solvent (e.g., ethanol or ethyl acetate)

Procedure:

- **Preparation of the Reagent:** Prepare a solution of 2,4-dinitrophenylhydrazine-d3 in ethanol. Acidify this solution by the dropwise addition of concentrated sulfuric acid or phosphoric acid until the reagent dissolves. This is commonly known as Brady's reagent.[\[9\]](#)
- **Reaction:** In a separate flask, dissolve a small amount of crotonaldehyde in ethanol. Add the acidic 2,4-dinitrophenylhydrazine-d3 solution to the crotonaldehyde solution.
- **Precipitation:** Stir the mixture at room temperature. The formation of a yellow to orange-red precipitate indicates the formation of the hydrazone.[\[9\]](#) The reaction may be gently warmed to ensure completion.

- Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
- Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Further purify the product by recrystallization from a suitable solvent like ethanol or ethyl acetate to obtain fine crystals.
- Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Spectroscopic Analysis

NMR Spectroscopy:

- Prepare a sample by dissolving approximately 5-10 mg of the purified **Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3** in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
- Process the spectrum to obtain chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

- Prepare a KBr pellet by grinding a small amount of the dried product with dry potassium bromide.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

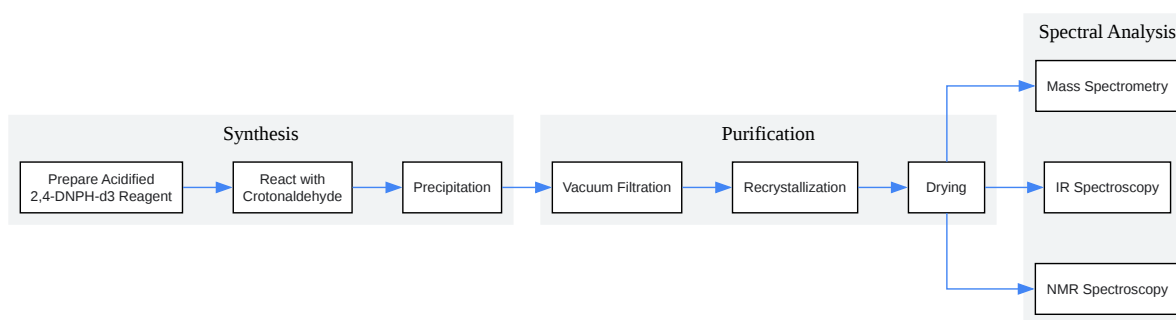
Mass Spectrometry:

- Prepare a dilute solution of the sample in a suitable solvent for LC-MS analysis, such as acetonitrile or methanol.
- Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system.

- Perform the analysis using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), often in negative ion mode for dinitrophenylhydrazones.[4][6][10]
- Acquire the mass spectrum and identify the molecular ion and characteristic fragment ions.

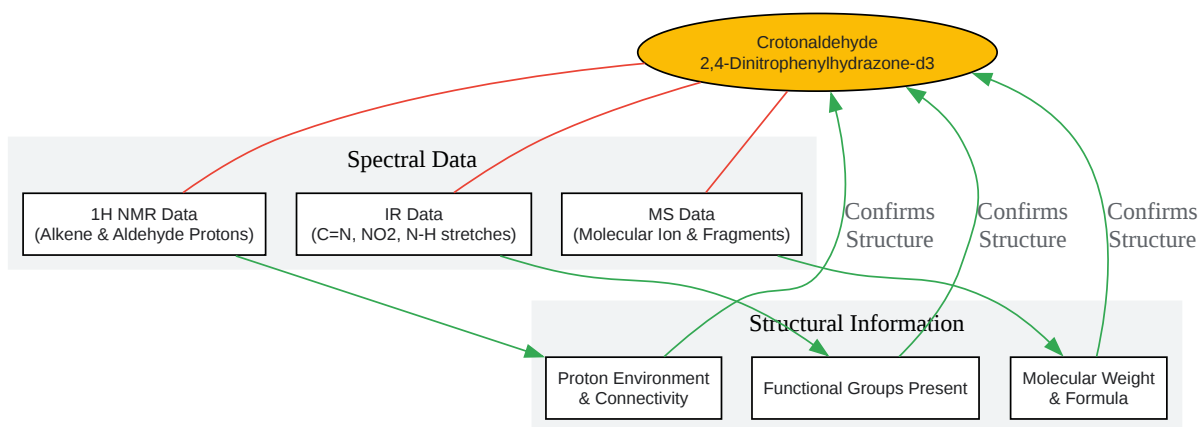
Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of the spectral data in structure elucidation.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and spectral analysis of **Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3**.



[Click to download full resolution via product page](#)

Caption: Logical relationship of spectral data for the structural elucidation of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn isotopes.com [cdn isotopes.com]
- 3. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry | ToxStrategies [toxstrategies.com]
- 4. researchgate.net [researchgate.net]
- 5. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- To cite this document: BenchChem. ["Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3" spectral data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1147570#crotonaldehyde-2-4-dinitrophenylhydrazone-d3-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com